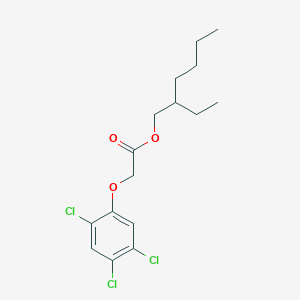

2,4,5-T-2-ethylhexyl ester

Beschreibung

The exact mass of the compound 2,4,5-T 2-Ethylhexyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,5-T-2-ethylhexyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-T-2-ethylhexyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl3O3/c1-3-5-6-11(4-2)9-22-16(20)10-21-15-8-13(18)12(17)7-14(15)19/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELUOHPQMJXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041329 | |

| Record name | 2,4,5-T 2-Ethylhexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-47-8 | |

| Record name | 2,4,5-T 2-Ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T 2-Ethylhexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-etexyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G492O3LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Analysis of 2,4,5-T-2-Ethylhexyl Ester

Executive Summary

This technical guide provides a comprehensive overview of 2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8), a phenoxy ester herbicide. Historically significant due to its association with 2,4,5-T, a component of Agent Orange, this compound serves as a critical case study in herbicide chemistry, environmental science, and analytical methodology. This document delves into its chemical and physical properties, synthesis pathways with a crucial focus on the formation of the hazardous contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its mechanism of action as a pro-herbicide, and its metabolic fate. Furthermore, detailed protocols for its laboratory synthesis and quantitative analysis in environmental matrices are presented to provide researchers and scientists with actionable, field-proven insights.

Introduction and Historical Context

2,4,5-T-2-ethylhexyl ester is the 2-ethylhexyl ester of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). As a member of the chlorophenoxy acid herbicide family, it was designed to control broad-leafed plants.[1] The parent compound, 2,4,5-T, was developed in the late 1940s and saw widespread use in agriculture and forestry.[1]

The notoriety of 2,4,5-T and its esters stems from their use as a primary component of "Agent Orange," a defoliant used extensively during the Vietnam War.[1][2] Agent Orange was an equal mixture of the ester forms of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D).[1] The significant health and environmental concerns associated with these herbicides are not primarily due to the active ingredients themselves, but to a highly toxic and carcinogenic byproduct formed during the manufacturing of the 2,4,5-T precursor: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2]

The inability to produce 2,4,5-T without this dioxin contamination led to its eventual ban in the United States in 1985 and restrictions under the Rotterdam Convention for international trade.[1][2] Understanding the properties of its esters, such as the 2-ethylhexyl variant, remains crucial for environmental monitoring, toxicological research, and the study of persistent organic pollutants.

Chemical and Physical Properties

The 2-ethylhexyl ester of 2,4,5-T is a lipophilic molecule, a property that enhances its penetration through the waxy cuticles of plant leaves. Its physical state is typically a liquid at room temperature, soluble in oils and organic solvents but sparingly soluble in water.[2][3]

It is critical to note a discrepancy in reported physical data. While some commercial suppliers list a melting point of -90°C, this value is anomalously low for a molecule of this structure and molecular weight and should be treated with considerable caution.[4] More reliable data from comprehensive databases like PubChem and NIST do not specify an experimental melting point, suggesting it is a liquid well below 0°C.

| Property | Value | Source(s) |

| CAS Number | 1928-47-8 | [5] |

| Molecular Formula | C₁₆H₂₁Cl₃O₃ | [5][6] |

| Molecular Weight | 367.70 g/mol | [6] |

| IUPAC Name | 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | [6] |

| Synonyms | Ethylhexyl (2,4,5-trichlorophenoxy)acetate, 2,4,5-T Ethyl hexyl ester | [4] |

| Solubility | Insoluble in water; soluble in oils. | [2][3] |

| Calculated LogP | 6.8 | [6] |

Synthesis and Manufacturing

The synthesis of 2,4,5-T-2-ethylhexyl ester is typically achieved through a standard Fischer esterification of its parent acid, 2,4,5-T, with 2-ethylhexanol.[7] However, the critical aspect of this process lies in the synthesis of the 2,4,5-T precursor, 2,4,5-trichlorophenol (2,4,5-TCP), which is fraught with the risk of TCDD formation.

The TCDD Contamination Pathway

2,4,5-TCP is commercially produced from 1,2,4,5-tetrachlorobenzene via nucleophilic aromatic substitution with sodium hydroxide.[8] This reaction requires high temperatures and pressure. Under these harsh conditions, a self-condensation reaction of two 2,4,5-TCP molecules can occur, leading to the formation of the highly stable and toxic 2,3,7,8-TCDD.[2][3][8] The reaction temperature is a critical control point; temperatures exceeding 160°C significantly increase the yield of TCDD.[9] Early manufacturing facilities often lacked precise temperature control, leading to TCDD contamination levels as high as 60 ppm in some batches of 2,4,5-T.[1]

Caption: Synthesis pathway highlighting TCDD formation.

Laboratory Synthesis Protocol

This protocol describes a standard acid-catalyzed esterification. Causality: An acid catalyst (like sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (2-ethylhexanol). The use of a Dean-Stark apparatus is a self-validating system for driving the reaction to completion by removing water, a byproduct of the reaction, thus shifting the equilibrium towards the product side according to Le Chatelier's principle.

Materials:

-

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

-

2-Ethyl-1-hexanol

-

Toluene (or another suitable solvent to form an azeotrope with water)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,4,5-T (1.0 eq), 2-ethyl-1-hexanol (1.5 eq), and toluene (approx. 2 mL per gram of 2,4,5-T).

-

Catalysis: While stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the mixture.

-

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Rationale: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted 2,4,5-T, preventing them from interfering with purification.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure 2,4,5-T-2-ethylhexyl ester.

Mechanism of Herbicidal Action

2,4,5-T-2-ethylhexyl ester is a pro-herbicide . In its ester form, it is relatively inactive. Its herbicidal activity is manifested only after it is converted to the parent acid, 2,4,5-T, within the target plant.[10]

Mechanism Steps:

-

Absorption: The lipophilic nature of the 2-ethylhexyl ester allows for efficient absorption through the waxy cuticle of the leaves.

-

Hydrolysis: Once inside the plant tissue, plant esterase enzymes rapidly hydrolyze the ester bond, releasing the active 2,4,5-T acid and 2-ethylhexanol.[10]

-

Translocation: The active 2,4,5-T is then transported systemically throughout the plant, primarily to areas of active growth (meristems).

-

Auxin Mimicry: 2,4,5-T acts as a synthetic auxin, a mimic of the natural plant growth hormone indole-3-acetic acid (IAA).[11] It binds to auxin receptors, leading to an uncontrolled, disorganized, and ultimately unsustainable growth response in susceptible broadleaf plants. This results in stem twisting, leaf malformation, and eventual cell death, leading to the demise of the plant.

Caption: Pro-herbicide activation and mechanism of action.

Toxicokinetics and Metabolism

In mammals, as in plants, phenoxy acid esters are rapidly metabolized. Studies on similar compounds, such as the propylene glycol butyl ether (PGBE) ester of 2,4,5-T, show that upon dermal application, the ester is absorbed through the skin and quickly hydrolyzed to the 2,4,5-T acid.[12] The vast majority of the administered dose is recovered in the urine as the unchanged 2,4,5-T acid within 72 hours.[11] This rapid hydrolysis and excretion means the esters do not tend to bioaccumulate, and their systemic toxicity is considered comparable to that of the parent acid.[2][12]

Toxicology and Safety Information

The primary hazards of 2,4,5-T-2-ethylhexyl ester are related to acute exposure and its severe environmental toxicity. The long-term health effects associated with its historical use are linked to the 2,4,5-T active ingredient and, more significantly, the TCDD contaminant.[13] 2,4,5-T itself has been shown to be teratogenic (causes birth defects) and fetocidal in animal studies.[14]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 2,4,5-T-2-ethylhexyl ester:

| GHS Hazard Code | Hazard Statement | Source(s) |

| H302 | Harmful if swallowed. | [6] |

| H315 | Causes skin irritation. | [6] |

| H319 | Causes serious eye irritation. | [6] |

| H335 | May cause respiratory irritation. | [6] |

| H410 | Very toxic to aquatic life with long lasting effects. | [6] |

Environmental Fate and Ecotoxicology

Once released into the environment, 2,4,5-T-2-ethylhexyl ester is not persistent. The primary degradation pathway is hydrolysis of the ester bond, which occurs within a few days in soil and water, yielding the 2,4,5-T acid.[2][10] The persistence of the herbicide is therefore governed by the fate of the parent acid.

2,4,5-T has a half-life in soil of approximately 21-24 days, with degradation occurring via microbial action.[2] While the ester form is more toxic to aquatic invertebrates than the acid or salt forms, its rapid hydrolysis mitigates some of the long-term risk.[10] However, the high acute toxicity (H410 classification) necessitates extreme caution to prevent direct contamination of waterways. The long-term ecological impact is significantly increased by the level of TCDD impurity, which is highly persistent and bioaccumulative.[2][3]

Analytical Methodology

The quantitative analysis of 2,4,5-T-2-ethylhexyl ester in environmental samples like soil requires a multi-step process involving efficient extraction, sample cleanup to remove interfering matrix components, and sensitive detection by gas chromatography-mass spectrometry (GC-MS). The following protocol is a robust methodology adapted from standard EPA procedures for semivolatile organic compounds.[15][16]

Caption: Workflow for quantitative analysis from soil.

Protocol: Quantification of 2,4,5-T-2-Ethylhexyl Ester in Soil by GC-MS

Causality: Pressurized solvent extraction (PSE) is chosen for its high efficiency in extracting semi-volatile, non-polar compounds from a solid matrix by using elevated temperature and pressure to increase solvent penetration and analyte solubility. Solid Phase Extraction (SPE) cleanup is a critical self-validating step; by using a polar adsorbent like silica gel, non-polar target analytes are eluted with a non-polar solvent while polar interferences from the soil matrix are retained, ensuring a clean extract and preventing contamination of the GC-MS system.

1. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve to remove large debris.

-

Homogenize the sample thoroughly.

-

Weigh 10 g of the homogenized soil into a PSE extraction cell.

-

Spike the sample with a suitable internal standard (e.g., a deuterated analogue).

-

Extract the sample using a pressurized solvent extractor with a hexane/acetone (1:1) mixture at 100°C and 1500 psi. Perform two static extraction cycles.

2. Extract Cleanup:

-

Concentrate the crude extract to approximately 1 mL.

-

Prepare a silica gel solid-phase extraction (SPE) cartridge by conditioning with hexane.

-

Load the concentrated extract onto the SPE cartridge.

-

Elute the cartridge with a non-polar solvent like hexane or a hexane/dichloromethane mixture to recover the 2,4,5-T-2-ethylhexyl ester. The polar interferences will remain on the silica gel.

-

Concentrate the cleaned eluate to a final volume of 1 mL.

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for 2,4,5-T-2-ethylhexyl ester (e.g., m/z 366, 255, 198) and the internal standard.

4. Quantification:

-

Prepare a multi-point calibration curve using standards of 2,4,5-T-2-ethylhexyl ester containing the internal standard.

-

Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

2,4,5-T-2-ethylhexyl ester is a compound of significant scientific and historical interest. While its direct use has ceased along with its parent acid, its chemical properties provide valuable insights for researchers in herbicide development, environmental remediation, and toxicology. The inextricable link to TCDD contamination during its precursor synthesis underscores the critical importance of process chemistry control in ensuring chemical safety. The methodologies for synthesis and analysis presented herein offer a robust framework for further research into this and related classes of chemical compounds.

References

-

PubChem. (n.d.). 2,4,5-T Butoxyethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

-

ExportersIndia. (n.d.). 2,4,5-T-2-ethylhexyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,4,5-TCP. Retrieved from [Link]

-

ResearchGate. (2018). Modeling the formation of 2,3,7,8-tetrachlorodibenzo- p -dioxin in the historical manufacture of 2,4,5-trichlorophenol. Retrieved from [Link]

-

PubMed. (1984). Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-T-2-ethylhexyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

-

Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Trichlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikispaces. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). EPA Method 525.3. Retrieved from [Link]

- Google Patents. (n.d.). CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester.

-

ResearchGate. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

-

Britannica. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

-

EDF. (n.d.). Method 505, Rev. 2.1. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]

-

EPA. (1979). EPA Fact Sheet: Regulatory Status of 2-4-5T. Retrieved from [Link]

-

EPA. (n.d.). Index to EPA Test Methods. Retrieved from [Link]

-

PubMed. (1984). Human health effects of 2,4,5-T and its toxic contaminants. Retrieved from [Link]

-

PubMed. (1970). Teratogenic evaluation of 2,4,5-T. Retrieved from [Link]

-

Journal of Engineering and Technological Sciences. (2024). The Presence of Organochlorine and Organophosphate Pesticide Residue in Groundwater at the Upper Citarum Watershed. Retrieved from [Link]

-

MDPI. (2024). Application of Reproductive Toxicity Caused by Endocrine Disruptors in Rotifers: A Review. Retrieved from [Link]

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. pic.int [pic.int]

- 4. 2,4,5-T-2-ethylhexyl ester PESTANAL, Analytical Standard with Best Price [nacchemical.com]

- 5. usbio.net [usbio.net]

- 6. 2,4,5-T-2-ethylhexyl | C16H21Cl3O3 | CID 15998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5-T-2-ETHYLHEXYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apps.thermoscientific.com [apps.thermoscientific.com]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2,4,5-T-2-ethylhexyl Ester

A Note on Safety and Regulation: The synthesis described herein is for informational and academic purposes only. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a regulated herbicide, a component of the defoliant Agent Orange, and its synthesis carries the significant risk of producing highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] The production and use of 2,4,5-T have been phased out or banned in many countries due to these safety concerns.[1] All procedures involving these chemicals must be performed by trained professionals in a controlled laboratory environment with extensive safety precautions.

Introduction

2,4,5-T-2-ethylhexyl ester is an ester derivative of the chlorophenoxy acetic acid herbicide 2,4,5-T.[3][4] Historically, esters like this were synthesized to alter the herbicide's physical properties, such as solubility and volatility, for formulation purposes.[5][6] The synthesis is a sequential, two-part process. The initial and most critical stage is the production of the 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) backbone. This is followed by a classical esterification reaction with 2-ethylhexanol.

The paramount challenge in this entire process lies in the synthesis of the 2,4,5-T intermediate. The manufacturing process is notoriously susceptible to contamination with TCDD, a potent carcinogen and persistent organic pollutant.[1][2] TCDD formation is highly temperature-dependent; therefore, rigorous control of reaction conditions is not merely a matter of yield optimization but a critical safety imperative.[1]

This guide provides a detailed examination of the chemical principles, reaction mechanisms, and experimental protocols for both stages of the synthesis, with a strong emphasis on the parameters critical for minimizing hazardous byproduct formation.

Part 1: Synthesis of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

The foundational synthesis of 2,4,5-T is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[2] This reaction joins 2,4,5-trichlorophenol and chloroacetic acid under alkaline conditions.[1][7]

Reaction Mechanism and Causality

The synthesis proceeds in two discrete mechanistic steps:

-

Formation of the Nucleophile: 2,4,5-trichlorophenol, being weakly acidic, is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the sodium 2,4,5-trichlorophenoxide ion. This step is essential as the resulting phenoxide is a far more potent nucleophile than the neutral phenol, primed to attack an electrophilic carbon.[2][7]

-

Nucleophilic Substitution (SN2 Reaction): The highly reactive 2,4,5-trichlorophenoxide ion then attacks the electrophilic carbon atom of chloroacetic acid (or its sodium salt, sodium chloroacetate). This attack displaces the chloride ion in a classic SN2 reaction, forming the ether linkage and yielding sodium 2,4,5-trichlorophenoxyacetate.[2] Subsequent acidification of this salt with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate group to precipitate the final product, 2,4,5-trichlorophenoxyacetic acid.[8]

The Critical Challenge: TCDD Formation

The most significant hazard in 2,4,5-T production is the formation of TCDD. This occurs through the self-condensation of two molecules of the 2,4,5-trichlorophenol precursor, particularly under high temperatures in an alkaline environment.[5][9] Precise temperature control during the manufacturing of the 2,4,5-trichlorophenol starting material and the subsequent Williamson ether synthesis is crucial. Without proper temperature regulation, TCDD levels can rise dramatically, rendering the product extremely hazardous.[1]

Caption: TCDD formation from 2,4,5-trichlorophenol.

Physicochemical Data of Reactants

| Property | 2,4,5-Trichlorophenol | Chloroacetic Acid |

| Molecular Formula | C₆H₃Cl₃O | C₂H₃ClO₂ |

| Molecular Weight | 197.45 g/mol | 94.50 g/mol |

| Appearance | White to light tan solid | Colorless crystalline solid |

| Melting Point | 68-70 °C | 61-63 °C |

| Boiling Point | 253 °C | 189 °C |

| Solubility | Sparingly soluble in water | Very soluble in water |

Experimental Protocol: Synthesis of 2,4,5-T

-

Preparation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2,4,5-trichlorophenol in a suitable solvent like water or an alcohol.

-

Base Addition: Slowly add a stoichiometric amount of concentrated sodium hydroxide solution while maintaining the temperature below a critical threshold (e.g., 160°C) to prevent TCDD formation. This forms the sodium 2,4,5-trichlorophenoxide in situ.

-

Condensation: Add a solution of sodium chloroacetate to the reaction mixture.[5][9]

-

Reaction: Heat the mixture under reflux for several hours to drive the condensation reaction to completion. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Workup - Acidification: After cooling the reaction mixture, carefully acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). This will cause the 2,4,5-T to precipitate out of the solution.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove inorganic salts and any remaining unreacted chloroacetic acid. The product can be further purified by recrystallization from a suitable solvent like benzene.[11]

-

Drying: Dry the purified 2,4,5-T in a vacuum oven at a moderate temperature.

Part 2: Synthesis of 2,4,5-T-2-ethylhexyl Ester

The conversion of 2,4,5-T to its 2-ethylhexyl ester is a classic acid-catalyzed esterification, often referred to as a Fischer esterification.[6] This is an equilibrium-controlled reaction.

Reaction Mechanism and Causality

The reaction between the carboxylic acid (2,4,5-T) and the alcohol (2-ethylhexanol) is catalyzed by a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The mechanism involves:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair on the oxygen of 2-ethylhexanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the remaining carbonyl oxygen, yielding the final ester product.

To achieve a high yield, the equilibrium must be shifted towards the products. According to Le Chatelier's principle, this is accomplished by removing water as it is formed.[12] A common and efficient laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or xylene.[10][12]

Caption: Overall synthesis pathway for 2,4,5-T-2-ethylhexyl ester.

Physicochemical Data of Reactants and Product

| Property | 2,4,5-T | 2-Ethylhexanol | 2,4,5-T-2-ethylhexyl ester |

| Molecular Formula | C₈H₅Cl₃O₃ | C₈H₁₈O | C₁₆H₂₁Cl₃O₃ |

| Molecular Weight | 255.48 g/mol | 130.23 g/mol | 367.70 g/mol |

| Appearance | White crystalline solid | Colorless liquid | Clear viscous liquid |

| Melting Point | 153 °C | -76 °C | N/A |

| Boiling Point | Decomposes | 183-185 °C | N/A |

| CAS Number | 93-76-5 | 104-76-7 | 1928-47-8 |

| (Sources:[3][11][13]) |

Experimental Protocol: Esterification of 2,4,5-T

-

Setup: Charge a round-bottom flask with 2,4,5-T, a slight excess of 2-ethylhexanol (e.g., 1.2 equivalents), and an azeotropic solvent such as toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction has reached completion.[12]

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: Subsequently, wash the organic layer with water and then with brine to remove any residual salts.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any excess 2-ethylhexanol, yielding the crude 2,4,5-T-2-ethylhexyl ester.

-

Purification: If necessary, the product can be purified further by vacuum distillation or column chromatography.

Conclusion

The synthesis of 2,4,5-T-2-ethylhexyl ester is a well-defined, two-step chemical process combining a Williamson ether synthesis with a Fischer esterification. While the chemical transformations are standard organic chemistry procedures, the synthesis is overshadowed by the significant operational hazard of TCDD contamination. The successful and safe execution of this synthesis is fundamentally dependent on stringent temperature control, particularly during the initial formation of the 2,4,5-T acid. The insights provided in this guide underscore the principle that in chemical synthesis, understanding and controlling reaction conditions and potential side reactions are as crucial as understanding the primary reaction mechanism itself.

References

-

2,4,5-Trichlorophenoxyacetic acid - Wikipedia . Wikipedia. [Link]

-

2,4,5-trichlorophenoxyacetic acid . AERU - University of Hertfordshire. [Link]

-

A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . ResearchGate. [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator . JOCPR. [Link]

-

Synthesis of 2,4,5-trichlorophenoxyacetic acid . PrepChem.com. [Link]

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract . JOCPR. [Link]

-

2,4,5-T . Collaborative for Health & Environment. [Link]

-

2,4,5-T and its salts and esters . Rotterdam Convention. [Link]

-

2,4,5-T Butoxyethyl ester . PubChem. [Link]

- Synthesis of phenoxyacetic acid derivatives.

- Phenoxyacetic acid derivative synthesis method.

-

The Production of Phenoxy Herbicides . [Link]

-

2,4,5-T . The Merck Index Online. [Link]

-

2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester . NIST WebBook. [Link]

-

2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester . NIST WebBook. [Link]

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 4. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 8. prepchem.com [prepchem.com]

- 9. pic.int [pic.int]

- 10. nzic.org.nz [nzic.org.nz]

- 11. 2,4,5-T [drugfuture.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scbt.com [scbt.com]

2,4,5-T-2-ethylhexyl ester CAS number 1928-47-8

An In-Depth Technical Guide to 2,4,5-T-2-ethylhexyl ester (CAS: 1928-47-8)

Foreword

This document provides a comprehensive technical overview of 2,4,5-T-2-ethylhexyl ester, a chemical compound whose scientific identity is inextricably linked to its historical context. While on the surface a simple phenoxy herbicide ester, its story is dominated by its precursor, 2,4,5-T, a key component of the controversial defoliant Agent Orange. The primary toxicological concern surrounding this family of compounds stems not from the parent molecules themselves, but from the unavoidable, highly toxic contaminant formed during their synthesis: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This guide will therefore navigate the chemistry, mechanism, and toxicology of the ester while maintaining a crucial focus on the central role of TCDD in its risk profile.

Chemical and Physical Properties

2,4,5-T-2-ethylhexyl ester is the 2-ethylhexyl ester of 2,4,5-Trichlorophenoxyacetic acid. The esterification of the parent acid was a common practice to modify the herbicide's formulation, often increasing its solubility in oil-based carriers and improving its absorption into plant tissues.[1]

| Property | Value | Source(s) |

| CAS Number | 1928-47-8 | [2][3][4] |

| IUPAC Name | 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | [3][5] |

| Molecular Formula | C₁₆H₂₁Cl₃O₃ | [2][3][6] |

| Molecular Weight | 367.70 g/mol | [2][4][6] |

| Synonyms | Ethylhexyl (2,4,5-trichlorophenoxy)acetate, 2,4,5-T 2-Ethylhexyl ester | [2][3][7] |

| Physical State | Neat liquid/Oil-soluble solid | [6][8][9] |

| Melting Point | -90 °C | [8] |

| Enthalpy of Vaporization | 85.4 kJ/mol at 475 K | [7] |

Synthesis, Formulation, and the Inevitable Contaminant

The synthesis of 2,4,5-T-2-ethylhexyl ester is a two-stage process: the production of the parent acid (2,4,5-T) followed by its esterification. Understanding the first stage is critical to understanding the compound's toxicity.

Synthesis of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

2,4,5-T was commercially produced by the condensation of sodium 2,4,5-trichlorophenoxide with sodium chloroacetate.[1] The critical issue arises from the synthesis of the 2,4,5-trichlorophenol precursor. This reaction, when carried out at high temperatures, results in the dimerization of the trichlorophenol, forming the highly stable and toxic TCDD.[1] It proved impossible for manufacturers to produce 2,4,5-T without some level of TCDD contamination.[1][10]

Esterification

The 2,4,5-T acid is subsequently reacted with 2-ethylhexanol, typically in the presence of an acid catalyst and at elevated temperatures, to form the 2-ethylhexyl ester.[11][12] This process does not create additional TCDD but carries over any contamination present in the 2,4,5-T starting material.

Mechanism of Action: A Pro-Herbicide

2,4,5-T-2-ethylhexyl ester is a pro-herbicide. In the environment and within the target plant, the ester linkage is rapidly cleaved by hydrolysis, releasing the biologically active parent acid, 2,4,5-T.[1]

2,4,5-T belongs to the phenoxyacetic acid class of herbicides, which function as synthetic auxins.[9][13] Auxins are a class of plant hormones that regulate cell growth and division. At the molecular level, synthetic auxins like 2,4,5-T bind to auxin receptors, leading to the degradation of transcriptional repressors. This "turns on" auxin-responsive genes, causing a cascade of effects including increased cell wall plasticity, biosynthesis of ethylene, and ultimately, uncontrolled, disorganized cell division and growth.[9][14] This rapid, unsustainable growth overwhelms and damages the plant's vascular tissues, leading to death, particularly in broad-leaved plants (dicots).[9][15]

Toxicology and Human Health Considerations

The toxicological profile of 2,4,5-T-2-ethylhexyl ester is twofold: the inherent toxicity of the ester and its metabolite, 2,4,5-T, and the far more significant toxicity of the TCDD contaminant.

Metabolism

Upon ingestion or absorption, the ester is expected to be rapidly and completely hydrolyzed to 2,4,5-T acid by esterase enzymes in the gut, blood plasma, and liver.[16] The resulting 2,4,5-T acid is then primarily excreted unchanged in the urine, with an elimination half-life in humans of about 19-23 hours.[1]

Inherent Toxicity and Hazards

The compound itself is classified under the Globally Harmonized System (GHS) with several hazard warnings.

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

| H410 | Very toxic to aquatic life with long lasting effects | [3] |

Intentional or high-dose occupational exposure to chlorophenoxy herbicides can lead to a range of symptoms including weakness, nausea, abdominal pain, myotonia, and potential renal and hepatic injury.[13][17]

The Overriding Hazard: TCDD (Dioxin)

The health concerns that led to the ban of 2,4,5-T are almost entirely due to the TCDD contaminant.[18] TCDD is the most toxic of the dioxins and is classified as a human carcinogen. Unlike 2,4,5-T, which is excreted relatively quickly, TCDD is fat-soluble and persists in the body for long periods, storing in fat deposits.[19]

The use of Agent Orange in the Vietnam War, a 50/50 mixture of 2,4-D and 2,4,5-T, led to widespread exposure.[20][21] Subsequent health studies on veterans and exposed populations have linked this exposure to a range of serious, chronic health conditions.[18][21] These include, but are not limited to:

-

Soft Tissue Sarcomas

-

Non-Hodgkin's Lymphoma

-

Chronic B-cell Leukemias

-

Hodgkin's Disease

-

Prostate and Respiratory Cancers

-

Type 2 Diabetes Mellitus

Environmental Fate and Ecotoxicology

The environmental behavior of 2,4,5-T-2-ethylhexyl ester is governed by its hydrolysis to 2,4,5-T.

-

Hydrolysis: The ester linkage is susceptible to chemical and biological hydrolysis, releasing the more mobile 2,4,5-T acid.[1]

-

Soil Persistence: The half-life of 2,4,5-T in soil is estimated to be between 21 and 24 days. It is moderately mobile and can be degraded by soil microorganisms.[1]

-

Anaerobic Degradation: In anaerobic environments like sediments, 2,4,5-T undergoes a stepwise reductive dechlorination process. Microbial consortia can sequentially remove chlorine atoms, degrading 2,4,5-T to various dichlorophenols, then to 3-chlorophenol, and finally to phenol, which can be completely mineralized.[22]

-

Aquatic Toxicity: While the parent acid does not persist long in the water column, the compound is classified as very toxic to aquatic life, with ester formulations being generally more toxic to fish and invertebrates than the acid or salt forms.[3][10]

Analytical Methodologies

The analysis of 2,4,5-T-2-ethylhexyl ester in environmental matrices like soil requires sensitive and specific methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: Extraction and Analysis of 2,4,5-T-2-ethylhexyl ester from Soil by LC-MS/MS

This protocol is a representative workflow based on established methods for phenoxy acid esters.[23][24]

-

Sample Preparation:

-

Homogenize a 10 g soil sample after air-drying and sieving (2 mm).

-

Fortify with a surrogate standard (e.g., a stable isotope-labeled version of the analyte) to monitor extraction efficiency.

-

-

Extraction:

-

Add 20 mL of acetonitrile to the soil sample in a centrifuge tube.

-

Vortex vigorously for 1 minute.

-

Sonicate in an ultrasonic bath for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the soil from the supernatant.

-

Carefully decant the acetonitrile supernatant into a clean tube.

-

-

Cleanup (optional, matrix-dependent):

-

For soils with high organic content, a solid-phase extraction (SPE) cleanup may be necessary.

-

Pass the extract through a C18 SPE cartridge pre-conditioned with acetonitrile.

-

Elute the analyte with a small volume of fresh acetonitrile.

-

-

Concentration and Reconstitution:

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumental Analysis (LC-MS/MS):

-

LC System: Agilent 1290 Infinity or equivalent.[23]

-

Column: C18 reverse-phase column (e.g., Phenomenex Onyx C18, 3.0 mm x 100 mm).[23]

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Methanol or Acetonitrile with 0.1% formic acid.[23]

-

MS System: Sciex TripleQuad 6500 or equivalent.[23]

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for the hydrolyzed acid or APCI for the ester.

-

Detection: Multiple Reaction Monitoring (MRM) using at least two specific precursor-to-product ion transitions for quantification and confirmation.

-

Conclusion

2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8) is a chemical that cannot be understood by its structure alone. As a pro-herbicide, its mechanism is well-defined within the class of synthetic auxins. However, its synthesis from 2,4,5-T permanently ties it to the legacy of Agent Orange and the significant health risks posed by the TCDD (dioxin) contaminant. For researchers, scientists, and drug development professionals, any assessment, study, or historical review of this compound must prioritize the detection and quantification of TCDD, as this contaminant, rather than the ester itself, is the primary driver of its profound toxicological and regulatory history.

References

- 2,4,5-T-2-ethylhexyl ester. (n.d.). Google Search. Retrieved January 14, 2026.

-

Facts About Herbicides. (2025, April 24). VA Public Health. Retrieved January 14, 2026, from [Link]

-

Agent Orange | Definition, Effects & History. (n.d.). Study.com. Retrieved January 14, 2026, from [Link]

-

Agent Orange. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

2,4,5-T-2-ethylhexyl | C16H21Cl3O3 | CID 15998. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

1928-47-8| Chemical Name : 2,4,5-T-2-ethylhexyl ester. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Agent Orange Toxicity. (2024, August 16). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

-

What is Agent Orange?. (n.d.). Aspen Institute. Retrieved January 14, 2026, from [Link]

-

2,4,5-T. (n.d.). Collaborative for Health & Environment. Retrieved January 14, 2026, from [Link]

-

2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

2,4-D ethylhexyl ester Analysis of Risks to Endangered and Threatened Salmon and Steelhead. (n.d.). US EPA. Retrieved January 14, 2026, from [Link]

-

2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C16H22Cl2O3 | CID 61286. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers. Retrieved January 14, 2026, from [Link]

-

The Production of Phenoxy Herbicides. (n.d.). NZIC. Retrieved January 14, 2026, from [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). US EPA. Retrieved January 14, 2026, from [Link]

-

Regulatory Progress, Toxicology, and Public Concerns with 2,4-D: Where do we Stand after Two Decades?. (n.d.). Crop Protection. Retrieved January 14, 2026, from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]

-

2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302 Page 1 of 21. (2018, September 26). US EPA. Retrieved January 14, 2026, from [Link]

-

2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 14, 2026, from [Link]

-

2,4,5-Trichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. (2024, July 3). PubMed. Retrieved January 14, 2026, from [Link]

-

2,4-D-etexyl. (n.d.). AERU. Retrieved January 14, 2026, from [Link]

-

Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. scbt.com [scbt.com]

- 3. 2,4,5-T-2-ethylhexyl | C16H21Cl3O3 | CID 15998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,4,5-T-2-ethylhexyl ester | LGC Standards [lgcstandards.com]

- 6. usbio.net [usbio.net]

- 7. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 8. 2,4,5-T-2-ethylhexyl ester PESTANAL, Analytical Standard with Best Price [nacchemical.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. nzic.org.nz [nzic.org.nz]

- 12. 2,4,5-T-2-ETHYLHEXYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C16H22Cl2O3 | CID 61286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 18. What is Agent Orange? - Aspen Institute [aspeninstitute.org]

- 19. Agent Orange | Definition, Effects & History | Study.com [study.com]

- 20. Agent Orange - Wikipedia [en.wikipedia.org]

- 21. Agent Orange Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. epa.gov [epa.gov]

- 24. epa.gov [epa.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,4,5-T Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental fate and transport of 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) esters. It is designed to offer researchers and scientists a detailed understanding of the key processes governing the environmental persistence, mobility, and degradation of these compounds. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental methodologies crucial for robust environmental risk assessment.

Introduction: Understanding 2,4,5-T Esters and Their Environmental Significance

2,4,5-T is a synthetic auxin herbicide, historically used for the control of broadleaf weeds.[1] It was a major component of the controversial herbicide Agent Orange, used as a defoliant during the Vietnam War.[2] The use of 2,4,5-T has since been discontinued in many countries due to concerns over its toxicity and contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of its manufacturing process.[1][2]

2,4,5-T was often formulated as esters to enhance its efficacy. Esterification increases the compound's lipophilicity, facilitating its penetration through the waxy cuticle of plant leaves.[3] Common ester formulations included the methyl, ethyl, isopropyl, butyl, isooctyl, and butoxyethyl esters.[4][5] While the parent acid has low volatility, the ester forms are generally more volatile, a critical factor in their environmental transport.[6]

The environmental fate of 2,4,5-T esters is primarily dictated by their rapid hydrolysis to the parent acid, 2,4,5-T.[2] However, the initial transport and distribution of the ester forms before hydrolysis can significantly influence the areas impacted. This guide will delve into the key processes of hydrolysis, photodegradation, microbial degradation, sorption, and volatilization that collectively determine the environmental journey of 2,4,5-T esters.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally governed by its physicochemical properties. For 2,4,5-T esters, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are paramount.

| Property | 2,4,5-T Acid | 2,4,5-T Butoxyethyl Ester | 2,4,5-T Isooctyl Ester | 2,4,5-T Isopropyl Ester | 2,4,5-T Methyl Ester |

| Molecular Formula | C₈H₅Cl₃O₃ | C₁₄H₁₇Cl₃O₄ | C₁₆H₂₁Cl₃O₃ | C₁₁H₁₁Cl₃O₃ | C₉H₇Cl₃O₃ |

| Molecular Weight | 255.48 g/mol | 355.64 g/mol | 367.68 g/mol | 297.56 g/mol | 269.51 g/mol |

| Water Solubility | Sparingly soluble (150 mg/L at 25°C)[2] | Insoluble[7] | Insoluble | Low solubility | - |

| Vapor Pressure | 7 x 10⁻⁷ Pa at 25°C[2] | 1.5 x 10⁻⁶ mm Hg at 25°C[7] | 2.55 x 10⁻⁷ mm Hg at 25°C[8] | - | - |

| Log Kow | 2.89 | 4.7 (Computed)[7] | - | 4.4 (Computed)[9] | - |

| Henry's Law Constant | 1.2 x 10⁻⁶ Pa m³/mol[10] | 7.95 x 10⁻⁸ atm·m³/mol (Estimated)[7] | - | - | - |

Causality Behind the Properties:

-

Esterification and Lipophilicity: The conversion of the carboxylic acid group to an ester functional group significantly increases the molecule's lipophilicity (higher Log Kow) and decreases its water solubility. This is a deliberate formulation strategy to enhance absorption by plants.

-

Volatility and Ester Chain Length: Generally, the volatility of esters decreases as the length of the alcohol chain increases. This is reflected in the lower vapor pressure of the isooctyl ester compared to shorter-chain esters (though specific data for all 2,4,5-T esters is limited).[1] Low-volatile esters, such as the isooctyl and butoxyethyl esters, were developed to reduce off-target drift during application.[10]

Key Environmental Processes and Their Interplay

The environmental journey of 2,4,5-T esters is a dynamic process involving several simultaneous and competing pathways. Understanding the kinetics and mechanisms of these processes is crucial for predicting their persistence and potential for exposure.

Hydrolysis: The Primary Transformation Pathway

Hydrolysis is the most significant and rapid transformation process for 2,4,5-T esters in the environment, cleaving the ester bond to yield the parent 2,4,5-T acid and the corresponding alcohol.[2] This reaction is critical because the resulting 2,4,5-T acid has different mobility and toxicity characteristics than the original ester.

Mechanism and Kinetics:

Ester hydrolysis can be catalyzed by acid, base, or occur neutrally, with base-catalyzed hydrolysis being the most significant under typical environmental pH conditions (pH 5-9). The rate of hydrolysis is highly dependent on pH and temperature, with rates increasing significantly at higher pH values.[11]

For the 2,4,5-T butoxyethyl ester , the estimated aqueous hydrolysis half-lives at 25°C are:

-

pH 7: 210 hours

-

pH 8: 21 hours

-

pH 9: 2.1 hours[7]

This demonstrates a tenfold increase in the hydrolysis rate for each unit increase in pH.

Experimental Protocol: Determining Hydrolysis Rates (Following OECD Guideline 111)

This protocol provides a standardized method for assessing the rate of abiotic hydrolysis of chemicals.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add the 2,4,5-T ester to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, collect aliquots from each solution.

-

Analysis: Analyze the samples for the concentration of the parent ester and the formation of the 2,4,5-T acid using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Determine the pseudo-first-order rate constant (k_obs) for the disappearance of the ester at each pH. The overall hydrolysis rate constant (k_h) can be expressed as: k_h = k_a[H⁺] + k_b[OH⁻] + k_n where k_a, k_b, and k_n are the acid, base, and neutral hydrolysis rate constants, respectively.

Diagram of the Hydrolysis Pathway

Caption: Hydrolysis of 2,4,5-T esters to the parent acid and an alcohol.

Photodegradation: The Role of Sunlight

Photodegradation, or photolysis, is the breakdown of chemicals by sunlight. For 2,4,5-T and its esters, this process can occur through direct absorption of light or be sensitized by other substances in the environment, such as humic acids. The primary photodegradation product of 2,4,5-T is 2,4,5-trichlorophenol.[7]

Experimental Protocol: Determining Photodegradation Rates (Following OECD Guideline 316)

This tiered approach determines the rate of direct photolysis in water.

-

Tier 1: Preliminary Screening:

-

Measure the UV-visible absorption spectrum of the 2,4,5-T ester.

-

If there is no significant absorption above 290 nm (the solar cutoff), direct photolysis is unlikely to be a significant process.

-

-

Tier 2: Experimental Determination:

-

Sample Preparation: Prepare aqueous solutions of the 2,4,5-T ester.

-

Irradiation: Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Controls: Simultaneously, incubate identical samples in the dark to account for other degradation processes like hydrolysis.

-

Sampling and Analysis: At various time points, analyze the irradiated and dark control samples for the concentration of the parent ester.

-

Quantum Yield Calculation: The quantum yield (Φ), which is the efficiency of the photochemical process, can be calculated. This value, along with the absorption spectrum and solar irradiance data, is used to estimate the environmental photolysis half-life.

-

Microbial Degradation: The Biotic Pathway

Microorganisms in soil and water play a crucial role in the degradation of many organic pollutants. While 2,4,5-T esters are rapidly hydrolyzed abiotically, the resulting 2,4,5-T acid is then subject to microbial degradation.[2] The rate of this process is influenced by factors such as soil type, organic matter content, temperature, and moisture. The half-life of 2,4,5-T in soil is reported to be in the range of 21-24 days.[2]

Sorption and Mobility in Soil: Sticking or Moving

Sorption is the process by which a chemical binds to soil particles. This is a key factor in determining its mobility and bioavailability. The sorption of 2,4,5-T and its esters is primarily influenced by the organic carbon content of the soil.[10]

-

2,4,5-T Acid: As an anion at typical environmental pH, 2,4,5-T acid has a relatively low affinity for negatively charged soil colloids and is considered moderately mobile.[2]

-

2,4,5-T Esters: The more lipophilic esters have a higher affinity for soil organic matter. However, their rapid hydrolysis to the more mobile acid form means that the long-term mobility is governed by the properties of the acid.[10]

Experimental Protocol: Soil Adsorption/Desorption (Following OECD Guideline 106 - Batch Equilibrium Method)

This method determines the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

-

Soil Selection: Select a range of soils with varying organic carbon content, clay content, and pH.

-

Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

-

Adsorption Phase:

-

Add a known concentration of the 2,4,5-T ester to a soil-water slurry.

-

Agitate the slurry for the predetermined equilibration time.

-

Separate the soil and water phases by centrifugation.

-

Analyze the concentration of the ester in the aqueous phase.

-

The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

-

Desorption Phase:

-

Replace a portion of the supernatant from the adsorption phase with a fresh solution (without the test substance).

-

Agitate for the same equilibration time.

-

Analyze the concentration of the ester in the aqueous phase to determine the amount desorbed.

-

-

Data Analysis:

-

Calculate the soil-water partition coefficient (Kd) = (Concentration in soil) / (Concentration in water).

-

Calculate the organic carbon-normalized partition coefficient (Koc) = (Kd / % organic carbon) * 100.

-

Diagram of Soil Fate Processes

Caption: Key fate processes of 2,4,5-T esters in the soil environment.

Volatilization and Atmospheric Transport: An Airborne Journey

Volatilization is the process by which a chemical evaporates from a surface. The tendency of a chemical to volatilize is indicated by its vapor pressure and Henry's Law constant.[12] Ester formulations of phenoxy herbicides are generally more volatile than their parent acids.[6] This is a significant transport pathway, especially for applications in warm and windy conditions, leading to off-target deposition and potential damage to sensitive crops.

The Henry's Law constant for the 2,4,5-T butoxyethyl ester is estimated to be 7.95 x 10⁻⁸ atm·m³/mol, which suggests it is essentially non-volatile from water.[7] However, volatilization from soil and plant surfaces can still be a significant process, particularly for the more volatile, shorter-chain esters.

Once in the atmosphere, 2,4,5-T esters can be transported over long distances and are subject to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for the 2,4,5-T butoxyethyl ester is approximately 17 hours.[7]

The TCDD Contaminant: A Persistent Shadow

It is impossible to discuss the environmental fate of 2,4,5-T without addressing its highly toxic and persistent contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD is formed as an unintentional byproduct during the synthesis of the 2,4,5-trichlorophenol precursor.[1][2]

Environmental Fate of TCDD:

-

Persistence: TCDD is extremely persistent in the environment, with a soil half-life that can range from years to decades.

-

Sorption: It has very low water solubility and a high affinity for soil organic matter and sediments, making it relatively immobile in soil.

-

Bioaccumulation: TCDD is highly lipophilic and bioaccumulates in the fatty tissues of organisms. It is subject to biomagnification, meaning its concentration increases at higher trophic levels in the food chain.

-

Photodegradation: TCDD can be degraded by sunlight, particularly on surfaces like leaves.

The long-term environmental and health risks associated with 2,4,5-T are largely due to the presence of TCDD.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for studying the environmental fate of 2,4,5-T esters and their degradation products. The choice of method depends on the environmental matrix (water, soil, air, biota) and the target analyte.

-

Extraction:

-

Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Soil/Sediment: Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE).

-

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. HPLC is well-suited for the analysis of the relatively polar 2,4,5-T acid.

-

Gas Chromatography (GC): Typically requires derivatization of the acidic analytes to make them more volatile. GC coupled with mass spectrometry (GC-MS) provides high selectivity and sensitivity, and is the method of choice for TCDD analysis.

-

Conclusion and Future Perspectives

The environmental fate and transport of 2,4,5-T esters are dominated by their rapid hydrolysis to the parent acid, 2,4,5-T. The initial distribution of the more volatile and lipophilic ester forms, however, can lead to wider environmental contamination before this primary transformation occurs. The subsequent fate of the 2,4,5-T acid is governed by microbial degradation and sorption to soil organic matter.

A critical aspect of the environmental legacy of 2,4,5-T is the presence of the highly persistent and toxic contaminant, TCDD. While the use of 2,4,5-T has been discontinued, understanding its environmental behavior remains important for assessing the long-term impacts in areas where it was previously used extensively.

Future research should focus on developing more comprehensive kinetic models that integrate all the relevant transformation and transport processes. Additionally, further investigation into the microbial communities and enzymatic pathways responsible for the degradation of 2,4,5-T and its byproducts will be crucial for developing effective bioremediation strategies for contaminated sites.

References

-

PubChem. (n.d.). 2,4,5-T Butoxyethyl ester. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 8). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Retrieved January 14, 2026, from [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved January 14, 2026, from [Link]

-

AERU. (n.d.). 2,4,5-trichlorophenoxyacetic acid. University of Hertfordshire. Retrieved January 14, 2026, from [Link]

- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Weed Science, 29(5), 607–615.

-

DTIC. (n.d.). The Toxicology, Environmental Fate, and Human Risk of Herbicide Orange and Its Associated Dioxin. Defense Technical Information Center. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved January 14, 2026, from [Link]

- Crafts, A. S. (1953). Herbicides. Annual Review of Plant Physiology, 4, 253-282.

-

Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved January 14, 2026, from [Link]

-

UM Research Repository. (2019, December 6). Kinetics study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic acid (MCPA Acid). Retrieved January 14, 2026, from [Link]

-

Purdue University Extension. (2016, January 21). Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants. Retrieved January 14, 2026, from [Link]

Sources

- 1. Vapor Pressures of Low-Volatile Esters of 2,4-D | Weed Science | Cambridge Core [cambridge.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 2,4,5-TRICHLOROPHENOXYACETIC ACID ESTERS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Primary Degradation Products of 2,4,5-T-2-Ethylhexyl Ester

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its derivatives represent a class of synthetic auxin herbicides historically used for the control of broadleaf weeds.[1] The 2-ethylhexyl ester of 2,4,5-T is one such derivative, formulated to enhance penetration into plant tissues due to its increased lipophilicity compared to the parent acid.[2][3] While its use has been discontinued in many countries due to concerns over toxic contaminants, namely 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), understanding the environmental fate of existing residues is of paramount scientific importance.[4][5]

This guide provides a detailed examination of the primary degradation products of 2,4,5-T-2-ethylhexyl ester. The degradation of this compound is not a singular event but a cascade of reactions governed by abiotic and biotic factors. The primary and most immediate transformation is the hydrolysis of the ester linkage, yielding 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2-ethylhexanol. The subsequent fate of these two primary products is then dictated by environmental conditions, leading to a series of further degradants through photolytic and microbial pathways.

Part 1: Abiotic Degradation Pathways

Abiotic degradation involves chemical transformations that occur without the direct involvement of microorganisms. For 2,4,5-T-2-ethylhexyl ester, the most significant abiotic pathways are hydrolysis and photolysis.

Section 1.1: Hydrolysis - The Primary Transformation

The cleavage of the ester bond is the critical first step in the degradation of 2,4,5-T-2-ethylhexyl ester in the environment.[6][7] This reaction can be catalyzed by chemical (e.g., acid or base) or biological (enzymatic) processes.

Mechanism and Primary Products: Hydrolysis splits the ester into its constituent parent acid and alcohol.

-

Primary Product 1: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) : The herbicidally active component.

-

Primary Product 2: 2-Ethylhexanol : The alcohol moiety.

This initial transformation is fundamental because it converts the oil-soluble ester into the more water-soluble 2,4,5-T acid, altering its environmental mobility and bioavailability.[4][8] In most environmental matrices, such as soil and water, this hydrolysis occurs rapidly, often within hours to a few days.[4][5][9]

Causality of Experimental Choices: The rate of hydrolysis is highly dependent on pH. Studies are typically conducted across a range of pH values (e.g., 4, 7, and 9) to simulate different environmental conditions, from acidic soils to alkaline waters. Temperature is another critical parameter, with studies often performed at a constant temperature (e.g., 25°C) to ensure reproducibility.

Quantitative Data: Hydrolysis Rates While specific data for the 2,4,5-T ester is scarce due to its discontinued use, extensive studies on the analogous 2,4-D-2-ethylhexyl ester (2,4-D EHE) provide a reliable proxy.

| Condition | Half-life (t½) of 2,4-D EHE | Primary Product(s) | Reference |

| pH 5 Solution (Dark Control) | 252.5 days | 2,4-D Acid | [9][10] |

| pH 7 Solution | 28.2% degradation to 2,4-D after 30 days | 2,4-D Acid | [9] |

| pH 9 Solution | ~144 hours (6 days) | 2,4-D Acid (81.4% of applied) | [9] |

| Soil Slurry (Catlin soil) | 1.25 hours | 2,4-D Acid (88.3% of applied) | [9] |

| Soil Slurry (Hanford soil) | 1.45 hours | 2,4-D Acid (78.6% of applied) | [9] |

Note: The significantly faster degradation in soil slurries indicates that microbial action greatly accelerates the hydrolysis process compared to abiotic chemical hydrolysis alone.[9]

Diagram: Hydrolysis Pathway

Caption: Primary hydrolysis of 2,4,5-T-2-ethylhexyl ester.

Section 1.2: Photolysis (Photodegradation)

Once 2,4,5-T acid is formed, it is susceptible to degradation by sunlight, particularly in aqueous environments.[8] Direct photolysis of the ester is less significant, as it rapidly hydrolyzes first.

Mechanism and Primary Products: Photolysis of 2,4,5-T involves the absorption of UV light, leading to the cleavage of chemical bonds. The primary reactions are dechlorination and hydroxylation.[11]

-

Primary Product 1: 2,4,5-Trichlorophenol (2,4,5-TCP) : Formed by the cleavage of the ether linkage.[8]

-

Primary Product 2: 2-Hydroxy-4,5-dichlorophenoxyacetic acid : Resulting from reductive dechlorination and substitution with a hydroxyl group.[8]

-

Other Products : Further reactions can lead to the substitution of other chlorine atoms by hydroxyl groups.[11]

The presence of natural photosensitizers in water, such as humic acids, can accelerate the rate of photodegradation.[8]

Quantitative Data: Photolysis of 2,4,5-T

| Condition | Half-life (t½) | Primary Product(s) | Reference |

| Aquatic (near surface, summer) | 15 days | 2,4,5-Trichlorophenol | [8] |

| Aqueous Solution (254 nm UV) | Not specified | Hydroxylated and dechlorinated products | [11] |

Diagram: Photolytic Degradation of 2,4,5-T

Caption: Primary photodegradation products of 2,4,5-T.

Part 2: Biotic Degradation Pathways

Microorganisms in soil and sediment play a crucial role in the complete degradation of 2,4,5-T-2-ethylhexyl ester and its hydrolysis products.

Section 2.1: Microbial Degradation

Initial Step: Microbial-Mediated Hydrolysis As indicated by the rapid degradation in soil slurries, the first step is the enzymatic hydrolysis of the ester to 2,4,5-T and 2-ethylhexanol.[9][10] This process is significantly faster than abiotic hydrolysis.

Subsequent Degradation of 2,4,5-T Once formed, 2,4,5-T serves as a substrate for various microbial communities. The degradation pathway is highly dependent on the presence or absence of oxygen.

-

Aerobic Degradation : In the presence of oxygen, microorganisms cleave the side chain and hydroxylate the aromatic ring.

-

Primary Product: 2,4,5-Trichlorophenol (2,4,5-TCP) is a key intermediate.[12] Further degradation involves ring cleavage.

-

-

Anaerobic Degradation : Under anaerobic conditions, such as in flooded soils or deep sediments, the primary mechanism is reductive dechlorination.[13]

-

Primary Products : A sequential removal of chlorine atoms occurs, leading to a cascade of intermediates, including 3,4-Dichlorophenol , 2,5-Dichlorophenol , 3-Chlorophenol , and ultimately Phenol , which can be mineralized to CO₂ and CH₄.[13]

-

Several bacterial genera, including Burkholderia, Sphingomonas, and Dehalobacter, have been identified as key players in the degradation of 2,4,5-T.[12][13]

Quantitative Data: Microbial Degradation of 2,4,5-T

| Condition | Half-life (t½) / Time to Depletion | Primary Intermediate(s) | Reference |

| Soil | 21-24 days | Not specified | [4] |

| Anaerobic Sediment Microcosm | Depleted within 14 days | Dichlorophenols, Chlorophenol, Phenol | [13] |

| Contaminated Soil Culture | Degraded within 5 days | Not specified | [12] |

Diagram: Anaerobic Microbial Degradation of 2,4,5-T

Caption: Sequential anaerobic degradation of 2,4,5-T.

Experimental Protocols

Protocol 1: Hydrolysis of 2,4,5-T-2-Ethylhexyl Ester

This protocol is based on established guidelines (e.g., OECD 111, EPA 835.2120) for determining the rate of hydrolysis as a function of pH.

-

Preparation : Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

-

Dosing : Add a stock solution of 2,4,5-T-2-ethylhexyl ester in a water-miscible solvent (e.g., acetonitrile) to each buffer solution to achieve a final concentration well below its water solubility limit. The solvent volume should not exceed 1% of the total volume.

-

Incubation : Incubate triplicate samples for each pH level, plus sterile controls, in the dark at a constant temperature (e.g., 25°C ± 1°C).

-

Sampling : At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours and longer for slower reactions), collect aliquots from each sample.

-

Analysis : Immediately analyze the samples for the concentration of the parent ester and the primary degradate, 2,4,5-T acid, using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis : Calculate the first-order rate constants and half-lives for the disappearance of the parent ester at each pH.